![molecular formula C8H8N4OS B13315727 5-Amino-1-[(1,2,5-thiadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13315727.png)
5-Amino-1-[(1,2,5-thiadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-1-[(1,2,5-thiadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one is a heterocyclic compound that contains both a thiadiazole and a dihydropyridinone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-[(1,2,5-thiadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Oximation: The starting material, cyanoacetamide, undergoes oximation with hydroxylamine hydrochloride to form 2-cyano-2-(hydroxyimino)acetamide.
Alkylation: The oxime is then alkylated using dimethyl sulfate to yield 2-cyano-2-(methoxyimino)acetamide.
Dehydration: The intermediate is dehydrated using phosphoryl chloride to form 2-(methoxyimino)malononitrile.
Amination: The malononitrile derivative is treated with aqueous ammonia to produce 2-cyano-2-(methoxyimino)acetimidamide.
Bromination and Cyclization: The acetimidamide is brominated in the presence of triethylamine and then cyclized with potassium thiocyanate to afford the thiadiazole ring.
Industrial Production Methods
For large-scale industrial production, the synthetic route is optimized for yield and cost-effectiveness. The use of cyanoacetamide as a starting material is preferred due to its low cost and straightforward reaction mechanism .
化学反応の分析
Types of Reactions
5-Amino-1-[(1,2,5-thiadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
科学的研究の応用
5-Amino-1-[(1,2,5-thiadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
作用機序
The mechanism of action of 5-Amino-1-[(1,2,5-thiadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .
類似化合物との比較
Similar Compounds
2-Amino-5-mercapto-1,3,4-thiadiazole: Another thiadiazole derivative with similar structural features.
5-Amino-3-methyl-1,2,4-thiadiazole: A related compound with a methyl group instead of the dihydropyridinone moiety.
Uniqueness
5-Amino-1-[(1,2,5-thiadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one is unique due to the presence of both the thiadiazole and dihydropyridinone rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
特性
分子式 |
C8H8N4OS |
|---|---|
分子量 |
208.24 g/mol |
IUPAC名 |
5-amino-1-(1,2,5-thiadiazol-3-ylmethyl)pyridin-2-one |
InChI |
InChI=1S/C8H8N4OS/c9-6-1-2-8(13)12(4-6)5-7-3-10-14-11-7/h1-4H,5,9H2 |
InChIキー |
MQBHFSHUGMUUOT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=O)N(C=C1N)CC2=NSN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



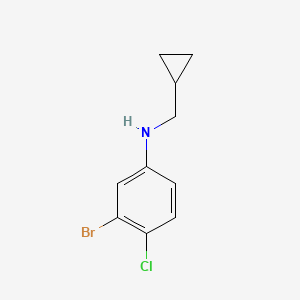
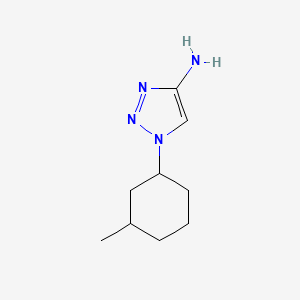

![1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13315658.png)


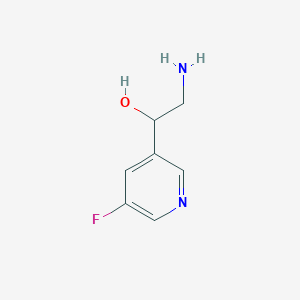
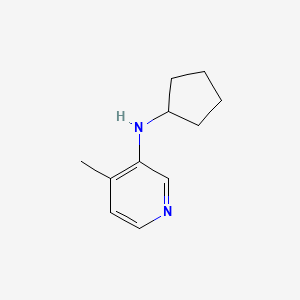
![{Spiro[4.4]nonan-1-yl}methanol](/img/structure/B13315680.png)

amine](/img/structure/B13315700.png)
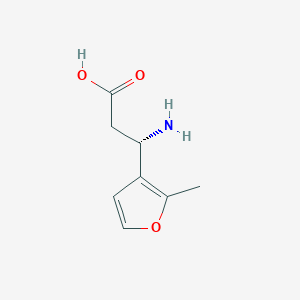
![2-{[1-(Thiophen-2-yl)ethyl]amino}butan-1-ol](/img/structure/B13315733.png)
